Mebendazole-d8

Description

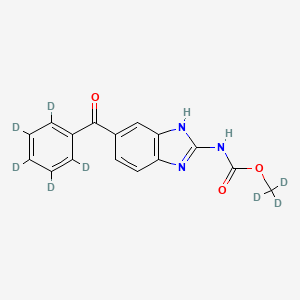

Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O3 |

|---|---|

Molecular Weight |

303.34 g/mol |

IUPAC Name |

trideuteriomethyl N-[6-(2,3,4,5,6-pentadeuteriobenzoyl)-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)/i1D3,2D,3D,4D,5D,6D |

InChI Key |

OPXLLQIJSORQAM-JGUCLWPXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Mebendazole-d8: A Technical Guide to the Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Certificate of Analysis (CoA) and purity assessment of Mebendazole-d8. This compound is the deuterated form of Mebendazole, a broad-spectrum anthelmintic drug. Its primary application in a research and development setting is as an internal standard for the quantification of Mebendazole in biological samples and pharmaceutical formulations, typically by mass spectrometry-based methods.[1][2] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its clear differentiation from the non-labeled Mebendazole in mass spectrometric analysis, while maintaining nearly identical chemical and physical properties.

A Certificate of Analysis for this compound is a critical document that certifies the quality and purity of the material. It provides a comprehensive summary of the analytical tests performed on a specific batch, ensuring its suitability for its intended use. This guide will dissect the key components of a typical this compound CoA, detail the experimental protocols for the analytical tests, and present the data in a clear and accessible format.

Understanding the Certificate of Analysis: Key Parameters

A Certificate of Analysis for this compound provides essential information about the identity, purity, and quality of the standard. Below are tables summarizing the typical quantitative data found on a CoA.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1286787-80-1[2] |

| Molecular Formula | C₁₆H₅D₈N₃O₃[2] |

| Molecular Weight | 303.3 g/mol [2] |

| Appearance | Solid |

| Solubility | DMSO (Slightly soluble), Methanol (Very slightly soluble)[2] |

Table 2: Purity and Identity Data

| Analytical Test | Method | Result |

| Chemical Purity | HPLC | >98% |

| Deuterated Forms | Mass Spectrometry | ≥99% (d1-d8)[2] |

| Identity Confirmation | ¹H NMR | Consistent with Structure |

| Identity Confirmation | Mass Spectrometry | Consistent with Structure |

Experimental Protocols for Quality Assessment

The determination of purity and confirmation of identity for this compound involves a suite of sophisticated analytical techniques. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

General Workflow for this compound Analysis

The overall process for the analysis of a this compound standard involves several key steps, from sample preparation to final data analysis and certification.

Caption: General workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. It separates the main compound from any impurities, allowing for their quantification.

Protocol:

-

Standard and Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as methanol or a mixture of organic solvent and water.

-

Working solutions of various concentrations are prepared by diluting the stock solution.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or a buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Mebendazole exhibits maximum absorbance (e.g., 234 nm or 254 nm).

-

-

Analysis:

-

The prepared sample solution is injected into the HPLC system.

-

The retention time of the main peak corresponding to this compound is recorded.

-

The area of the main peak and any impurity peaks are integrated.

-

The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Caption: Workflow for HPLC purity analysis of this compound.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine the isotopic distribution, which verifies the extent of deuterium incorporation.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol).

-

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is preferred for accurate mass measurement.

-

Analysis Mode: Full scan mode is used to obtain the mass spectrum.

-

-

Analysis:

-

The sample solution is infused into the mass spectrometer.

-

The mass spectrum is acquired, showing the molecular ion peak ([M+H]⁺) corresponding to this compound.

-

The measured mass is compared to the theoretical mass to confirm the identity.

-

The isotopic distribution is analyzed to determine the percentage of deuterated forms (d1-d8).

-

Caption: Workflow for mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For a deuterated standard like this compound, it is also used to confirm the positions of deuterium incorporation by observing the absence of corresponding proton signals.

Protocol:

-

Sample Preparation: An accurately weighed amount of this compound is dissolved in a deuterated NMR solvent (e.g., DMSO-d₆). An internal standard for chemical shift referencing (e.g., tetramethylsilane, TMS) may be added.

-

NMR Spectroscopic Conditions:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiment: A standard ¹H NMR experiment is performed.

-

-

Analysis:

-

The ¹H NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integrations of the observed proton signals are compared to the expected spectrum for the Mebendazole structure.

-

The absence of proton signals at specific positions confirms the successful incorporation of deuterium at those sites.

-

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

The Certificate of Analysis for this compound provides a robust assurance of its quality and suitability as an internal standard for quantitative analysis. Through a combination of powerful analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy, the chemical purity, isotopic enrichment, and structural integrity of the compound are rigorously verified. This technical guide has provided a detailed overview of the key data presented on a CoA and the experimental protocols used to generate this data, offering researchers and drug development professionals the necessary information to confidently utilize this compound in their studies.

References

Mebendazole-d8 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

Introduction

In the field of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The reliability of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. A stable isotope-labeled internal standard (SIL-IS), such as Mebendazole-d8, represents the most effective choice for ensuring accuracy and precision.

This technical guide provides an in-depth exploration of the mechanism of action of this compound as an internal standard. It details the core principles of its function, provides representative experimental protocols and quantitative validation data, and illustrates key workflows and the pharmacological context of the parent compound, Mebendazole.

Core Principle: The Analytical Mechanism of Action

The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It is based on the principle of isotope dilution mass spectrometry. This compound is a form of Mebendazole where eight hydrogen atoms (H) have been replaced with their stable, heavier isotope, deuterium (²H or D). This modification increases its mass by eight Daltons but does not significantly alter its chemical or physical properties.

This near-identical physicochemical behavior is the key to its function. When a known quantity of this compound is spiked into a biological sample, it behaves almost identically to the endogenous Mebendazole analyte throughout the entire analytical workflow:

-

Sample Preparation: It experiences the same degree of loss or degradation during extraction (e.g., protein precipitation, liquid-liquid extraction), evaporation, and reconstitution steps.

-

Chromatographic Separation: It co-elutes with the unlabeled Mebendazole from the liquid chromatography (LC) column, meaning they have the same retention time.

-

Mass Spectrometric Ionization: It is subject to the same matrix effects—ion suppression or enhancement—in the mass spectrometer's ion source.

Because the mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge ratios (m/z), any variation affecting the analyte will proportionally affect the IS. By calculating the ratio of the analyte's response to the IS's response, these variations are effectively normalized, leading to highly accurate and precise quantification.[1][2][3]

Experimental Protocols

The following sections describe a representative protocol for the quantification of Mebendazole in a biological matrix (e.g., plasma or tissue homogenate) using this compound as an internal standard, based on common methodologies found in the literature.[4][5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL polypropylene microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at 100 ng/mL in methanol) to each sample, except for the blank matrix samples.

-

Alkalinization: Add 50 µL of a basifying agent, such as 0.1 M sodium hydroxide, and vortex for 30 seconds to mix. This ensures Mebendazole is in its non-ionized form, improving extraction into an organic solvent.

-

Extraction: Add 1 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) and vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any particulates.

-

Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

LC System: UPLC or HPLC system.

-

Column: A reverse-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0.0 - 1.0 min: 30% B

-

1.0 - 4.0 min: Linear ramp to 95% B

-

4.0 - 5.0 min: Hold at 95% B

-

5.1 - 6.0 min: Return to 30% B (re-equilibration)

-

Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Mebendazole: Precursor ion (Q1) m/z 296.1 → Product ion (Q3) m/z 264.1[6]

-

This compound (IS): Precursor ion (Q1) m/z 304.2 → Product ion (Q3) m/z 264.1 (The product ion may be identical if the deuterium labels are not on the fragmented portion).

-

Quantitative Data and Method Validation

A bioanalytical method using this compound must be validated according to regulatory guidelines to ensure its reliability. The table below summarizes typical performance characteristics from such a validated method.[6][7][8]

| Validation Parameter | Typical Acceptance Criteria | Representative Value |

| Linearity Range | Consistent range for expected concentrations | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.998 |

| Lower Limit of Quantification (LLOQ) | Lowest concentration on the standard curve | 0.5 ng/mL |

| Accuracy (at LLOQ, L, M, H QC) | Within ±15% of nominal (±20% at LLOQ) | 92.5% - 108.3% |

| Precision (at LLOQ, L, M, H QC) | ≤ 15% RSD (≤ 20% at LLOQ) | Intra-day: 2.1% - 6.5% RSDInter-day: 3.4% - 8.1% RSD |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | Minimal and consistent | CV < 15% |

| Stability | Stable under expected conditions | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |

Data synthesized from typical LC-MS/MS validation reports for small molecules. L/M/H QC refers to Low, Medium, and High Quality Control samples.

Pharmacological Context: Mebendazole's Therapeutic Mechanism

While this compound's utility is analytical, the parent compound, Mebendazole, is a broad-spectrum anthelmintic drug used to treat infections by parasitic worms.[9][10] Its therapeutic mechanism of action is well-established and involves the disruption of microtubule structures within the parasite.[11][12][13]

Mebendazole selectively binds to the colchicine-sensitive site of β-tubulin in the intestinal cells of helminths.[12][14] This binding inhibits the polymerization of tubulin dimers into microtubules. Microtubules are critical for essential cellular functions in the parasite, including:

-

Nutrient Absorption: Disruption of cytoplasmic microtubules impairs the uptake of glucose, depleting the parasite's primary energy source.[13]

-

Cellular Integrity and Transport: The loss of the cytoskeletal framework disrupts cell structure and intracellular transport.

-

Cell Division: Inhibition of microtubule formation halts mitosis.

This cascade of effects leads to a depletion of glycogen stores, reduced ATP production, immobilization, and ultimately, the death and expulsion of the parasite from the host.[11][13] Mebendazole exhibits selective toxicity because its binding affinity for parasitic tubulin is significantly higher than for mammalian tubulin.[13]

This compound serves as an ideal internal standard for the quantitative analysis of Mebendazole in complex biological matrices. Its mechanism of action is rooted in its isotopic and physicochemical similarity to the unlabeled analyte, allowing it to track and correct for procedural variability throughout the analytical workflow. By compensating for inconsistencies in sample preparation and matrix-induced signal fluctuations, the use of this compound ensures that LC-MS/MS methods achieve the highest levels of accuracy, precision, and robustness, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pubcompare.ai [pubcompare.ai]

- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. Mebendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 14. ijirt.org [ijirt.org]

A Technical Guide to Commercially Available Mebendazole-d8 Standards for Researchers and Drug Development Professionals

Introduction: Mebendazole, a broad-spectrum anthelmintic, is a widely used pharmaceutical compound. For bioanalytical studies, pharmacokinetic research, and clinical trials, accurate quantification of mebendazole in various biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Mebendazole-d8, is the gold standard for achieving high accuracy and precision in mass spectrometry-based assays.[1] This technical guide provides an in-depth overview of commercially available this compound standards, their applications, and detailed experimental protocols for their use.

Commercially Available this compound Standards

Several reputable suppliers offer this compound for research and development purposes. The following table summarizes the key specifications of commercially available standards.

| Supplier | Product Name/Synonym | CAS Number | Molecular Formula | Product Code | Pack Size(s) |

| LGC Standards | This compound (Mebendazole D3 (methyl D3)) | 1173021-87-8 | C₁₆²H₃H₁₀N₃O₃ | TRC-M200502 | 1 mg; 10 mg |

| Cayman Chemical | This compound | 1286787-80-1 | C₁₆H₅D₈N₃O₃ | Not specified | Not specified |

| CymitQuimica (distributor for TRC) | This compound | 1173021-87-8 | C₁₆²H₃H₁₀N₃O₃ | TR-M200502 | 1mg; 10mg |

Note: While PubChem lists a this compound with CID 133587507 and a molecular formula of C₁₆H₁₃N₃O₃ with deuterium labeling on the benzoyl and methyl groups, the commercially available standards from LGC and its distributors specify a deuteration on the methyl group (Mebendazole-d3) or a d8 variant from Cayman Chemical.[2][3][4][5] Researchers should carefully consider the specific labeling pattern required for their analytical method.

Application of this compound as an Internal Standard

This compound is primarily intended for use as an internal standard in the quantification of mebendazole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is a robust technique that corrects for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical results.[1]

Experimental Protocol: Quantification of Mebendazole in Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a synthesized methodology based on established practices for bioanalytical method development and information from available literature on mebendazole analysis.[6][7][8]

1. Materials and Reagents:

-

Mebendazole reference standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Water, deionized or Milli-Q

-

Human plasma (or other relevant biological matrix)

2. Preparation of Standard and Internal Standard Solutions:

-

Mebendazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mebendazole reference standard in 10 mL of a suitable solvent (e.g., DMSO or methanol).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO or methanol).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the mebendazole stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.[7]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mebendazole: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusion and optimization.

-

This compound: The precursor ion will be the protonated molecule [M+H]⁺ (with the corresponding mass shift due to deuterium). The product ions will also need to be determined.

-

-

Instrument Parameters: Optimize declustering potential, collision energy, and other instrument-specific parameters to achieve maximum sensitivity and specificity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of mebendazole to this compound against the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of mebendazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Workflow for Bioanalytical Method Using this compound

Caption: Bioanalytical workflow for the quantification of Mebendazole.

Signaling Pathway of Mebendazole's Anthelmintic Action

Caption: Simplified signaling pathway of Mebendazole's anthelmintic effect.

References

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1173021-87-8 | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C16H13N3O3 | CID 133587507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. extranet.who.int [extranet.who.int]

- 7. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Mebendazole-d8: A Technical Guide for Researchers

This guide provides an in-depth overview of Mebendazole-d8, a deuterated analog of the anthelmintic drug Mebendazole. It is intended for researchers, scientists, and drug development professionals, offering key technical data, experimental methodologies, and insights into its mechanisms of action. This compound is primarily utilized as an internal standard for the quantification of Mebendazole in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Core Physicochemical and Biological Data

This compound shares a similar pharmacological profile with Mebendazole, while its distinct mass makes it an ideal internal standard. The key physicochemical and biological activity data are summarized in the tables below.

| Identifier | Value | Reference |

| CAS Number | 1286787-80-1 | [1] |

| Molecular Formula | C₁₆H₅D₈N₃O₃ | [1] |

| Molecular Weight | 303.34 g/mol | |

| Synonyms | This compound, R 17635-d8 |

| Biological Activity Data (for Mebendazole) | Value | Reference |

| IC₅₀ (Melanoma Growth Inhibition) | 0.32 µM | [2] |

| IC₅₀ (Hedgehog Signaling Inhibition - GLI1 expression) | 516 nM | |

| Tubulin Polymerization Inhibition (in vitro) | Effective at micromolar concentrations |

Mechanism of Action

The primary mechanism of action of Mebendazole, and by extension this compound, involves the disruption of microtubule formation.[3][4][5][6] Mebendazole binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5] This disruption of the cytoskeleton has several downstream effects, including the inhibition of glucose uptake and depletion of glycogen stores in parasites, leading to their death.[3][7] In the context of oncology research, this microtubule disruption leads to mitotic arrest and apoptosis in cancer cells.

Hedgehog Signaling Pathway Inhibition

Mebendazole has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[8][9][10] This pathway is crucial in embryonic development and is often aberrantly activated in various cancers. Mebendazole's inhibitory action is linked to its effect on the primary cilium, a microtubule-based organelle that is essential for Hh signal transduction.[8][9][10] By disrupting microtubule formation, Mebendazole prevents the proper assembly and function of the primary cilium, thereby inhibiting the Hh pathway.

Caption: Mebendazole inhibits the Hedgehog signaling pathway by disrupting microtubule-dependent primary cilium function.

Induction of Apoptosis via Bcl-2 Inactivation

In cancer cells, Mebendazole's disruption of microtubules triggers the intrinsic apoptotic pathway.[2][11] A key event in this process is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[2][11] This inactivation prevents Bcl-2 from sequestering the pro-apoptotic protein Bax. Unbound Bax can then form homodimers, which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.[2]

Caption: Mebendazole induces apoptosis through the inactivation of Bcl-2, leading to mitochondrial-mediated caspase activation.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of Mebendazole and its analogs.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)[12][13]

-

Purified tubulin (>99%)[12]

-

GTP solution[14]

-

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)[12]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls: Paclitaxel (promoter), Colchicine or Vincristine (inhibitors)[12][13]

-

Negative control (vehicle)[12]

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or fluorescence[13]

Procedure:

-

Prepare the tubulin polymerization buffer and keep it on ice.

-

Reconstitute the lyophilized tubulin with the cold polymerization buffer to the desired concentration (e.g., 2 mg/mL).[12]

-

Add GTP to the tubulin solution to a final concentration of 1 mM.[12]

-

In a pre-warmed 96-well plate (37°C), add the test compound at various concentrations, positive controls, and the negative control.[12][13]

-

Add the tubulin/GTP solution to each well to initiate the polymerization reaction.[13]

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the change in optical density at 340 nm every minute for 60 minutes.[13] An increase in absorbance indicates tubulin polymerization.

-

Analyze the data by plotting absorbance versus time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the negative control.

In Vitro Anti-Cancer Drug Screening Workflow

The following diagram illustrates a general workflow for the in vitro screening of anti-cancer compounds like Mebendazole.

Caption: A generalized workflow for the in vitro evaluation of an anti-cancer drug candidate.

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols can serve as a starting point for further investigation into the properties and applications of this compound.

References

- 1. This compound | Isotope-Labeled Compounds | 1286787-80-1 | Invivochem [invivochem.com]

- 2. Mebendazole induces apoptosis via Bcl-2 inactivation in chemoresistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 5. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mebendazole - Wikipedia [en.wikipedia.org]

- 7. Mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repurposing the antihelmintic mebendazole as a hedgehog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Repurposing the antihelmintic mebendazole as a hedgehog inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jeffreydachmd.com [jeffreydachmd.com]

- 12. In vitro tubulin polymerization assay [bio-protocol.org]

- 13. In vitro tubulin polymerization assay [bio-protocol.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Quantitative Analysis of Mebendazole in Human Plasma by LC-MS/MS Using Mebendazole-d8 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mebendazole (MBZ) in human plasma. The method utilizes Mebendazole-d8 (MBZ-d8) as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution within a 10-minute runtime.[1][2][3][4] Detection is carried out on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was developed and validated over a linear range of 1 to 500 ng/mL, demonstrating excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for clinical and pharmacokinetic studies.

Introduction

Mebendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of various parasitic worm infestations.[2][4] Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, selectivity, and specificity.[2][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations in sample preparation and instrument response, thereby enhancing the reliability of the results. This document provides a detailed protocol for the method development and validation of a Mebendazole assay in human plasma.

Experimental

Materials and Reagents

-

Analytes: Mebendazole (MBZ), this compound (MBZ-d8)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

-

Chemicals: Ammonium Formate

-

Biological Matrix: Blank human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera or equivalent system equipped with a binary pump, degasser, autosampler, and column oven.[2][4]

-

Mass Spectrometer: AB Sciex Triple Quad™ 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][3]

-

Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.[1][3]

Standard Solutions Preparation

-

Primary Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve Mebendazole and this compound in methanol to achieve a final concentration of 1.0 mg/mL.[1] Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Mebendazole primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile/water.

Method Development

Mass Spectrometry Optimization

Mebendazole and this compound standard solutions (100 ng/mL) were infused directly into the mass spectrometer to optimize MS parameters. The instrument was operated in positive electrospray ionization (ESI+) mode.[2][3][4] The most abundant precursor ions [M+H]⁺ were selected, and collision-induced dissociation was performed to identify the most stable and intense product ions for MRM analysis.

Table 1: Optimized Mass Spectrometer Parameters

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Ion Spray Voltage | 5500 V[3][5] |

| Source Temperature | 550 °C[3][5] |

| Curtain Gas (CUR) | 35 psi[3] |

| Collision Gas (CAD) | Nitrogen, 8 psi[3] |

| Ion Source Gas 1 (GS1) | 50 psi[5] |

| Ion Source Gas 2 (GS2) | 50 psi[5] |

Table 2: Optimized MRM Transitions and Compound Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |

| Mebendazole (Quantifier) | 296.1 | 264.1 | 150 | 60 | 35 |

| Mebendazole (Qualifier) | 296.1 | 105.0 | 150 | 60 | 42 |

| This compound (IS) | 304.1 | 272.1 | 150 | 65 | 35 |

Note: The precursor ion for MBZ is [M+H]⁺ with m/z 296.1.[3] Common product ions are m/z 264.1 (loss of methoxy group) and 105.0 (benzoyl fragment).[3] MBZ-d8 parameters are projected based on an 8 Da mass shift.

Chromatographic Optimization

A C18 stationary phase was selected for its robust performance in reversed-phase chromatography.[2][6][7][8] Mobile phases consisting of acetonitrile and water with a formic acid modifier were tested to achieve optimal peak shape, sensitivity, and separation from matrix components.[1][6][7][8] A gradient elution was developed to ensure efficient elution and a short cycle time.

Table 3: Optimized Liquid Chromatography Conditions

| Parameter | Setting |

| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water[1][3] |

| Mobile Phase B | Acetonitrile[1][3] |

| Flow Rate | 0.6 mL/min[1][3] |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C[1][3] |

| Gradient Program | |

| Time (min) | % Mobile Phase B |

| 0.0 - 1.0 | 10 |

| 1.0 - 8.0 | 95 |

| 8.0 - 9.0 | 95 |

| 9.1 - 10.0 | 10 |

Protocols

Sample Preparation Protocol (Protein Precipitation)

The protein precipitation method is a rapid and effective technique for extracting Mebendazole from plasma samples.

// Define Nodes start [label="Start: Plasma Sample\n(50 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_is [label="Add 25 µL IS Working Solution\n(this compound, 100 ng/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_precip [label="Add 200 µL Acetonitrile\n(Precipitating Agent)", fillcolor="#FFFFFF", fontcolor="#202124"]; vortex [label="Vortex Mix\n(1 minute)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge\n(14,000 rpm, 10 min, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Transfer Supernatant\n(150 µL)", fillcolor="#FFFFFF", fontcolor="#202124"]; inject [label="Inject into LC-MS/MS\n(10 µL)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges (Workflow) start -> add_is; add_is -> add_precip; add_precip -> vortex; vortex -> centrifuge; centrifuge -> transfer; transfer -> inject; } } Caption: Protein Precipitation Workflow for Plasma Samples.

Calibration Curve and QC Sample Preparation

-

Thaw blank human plasma and keep on ice.

-

Spike appropriate volumes of the Mebendazole working standard solutions into blank plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.

-

Prepare Quality Control (QC) samples at three levels: Low (LQC, 3 ng/mL), Medium (MQC, 75 ng/mL), and High (HQC, 400 ng/mL) in the same manner.

-

Process the CC and QC samples alongside the unknown samples using the protocol described in Section 4.1.

Results and Discussion

The method was validated according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1-500 ng/mL. The relationship between the peak area ratio (MBZ/MBZ-d8) and concentration was assessed using a weighted (1/x²) linear regression. The correlation coefficient (r²) was consistently >0.999.[1] The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

Table 4: Representative Method Validation Data

| Parameter | LQC (3 ng/mL) | MQC (75 ng/mL) | HQC (400 ng/mL) |

| Intra-day Precision (%CV, n=6) | 4.9% | 3.1% | 2.5% |

| Inter-day Precision (%CV, n=18) | 5.8% | 4.2% | 3.4% |

| Accuracy (%Bias) | +3.7% | -1.5% | +0.8% |

| Mean Recovery (%) | 94.2% | 96.1% | 95.5% |

Note: Data is representative of typical performance. CVs should be ≤15% (≤20% at LLOQ) and accuracy within ±15% (±20% at LLOQ).

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing six replicates of QC samples at three concentration levels over three separate days. The results, summarized in Table 4, demonstrate that the method is both precise and accurate, with all values falling within acceptable limits.[1]

Recovery and Matrix Effect

The extraction recovery of Mebendazole was determined by comparing the peak areas of extracted QC samples to those of post-extraction spiked samples. The recovery was high and consistent across all QC levels.[1] The matrix effect was found to be negligible, indicating that the protein precipitation method effectively removes interfering plasma components.

Overall Workflow Visualization

// Styling quant [fillcolor="#34A853", fontcolor="#FFFFFF"]; injection [fillcolor="#EA4335", fontcolor="#FFFFFF"]; spike_is [fillcolor="#FBBC05", fontcolor="#202124"]; } } Caption: Overview of the Bioanalytical Workflow.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Mebendazole in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard ensure high throughput and data quality. This validated method is well-suited for supporting clinical research and pharmacokinetic studies of Mebendazole.

References

- 1. Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 2. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse | PLOS One [journals.plos.org]

- 3. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of Mebendazole in Plasma using Mebendazole-d8 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations.[1] Accurate quantification of Mebendazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2] This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Mebendazole in plasma, utilizing its stable isotope-labeled analog, Mebendazole-d8, as an internal standard (IS) to ensure high accuracy and precision. The use of a deuterated internal standard is a common practice in bioanalytical methods to compensate for variability in sample preparation and instrument response.[3][4]

Principle of the Method

The method involves the extraction of Mebendazole and the internal standard (this compound) from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of Mebendazole to that of the deuterated internal standard, which corrects for potential variations during the analytical process.

Experimental Protocols

Materials and Reagents

-

Mebendazole (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Water (Ultrapure, 18 MΩ·cm)

-

Human Plasma (Blank, K2-EDTA)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18) or Protein Precipitation Reagents (e.g., Trichloroacetic acid)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mebendazole and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Mebendazole stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain a calibration curve over the desired concentration range (e.g., 1-500 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation

A common and effective method for sample cleanup is protein precipitation.

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile (or a solution of 20% trichloroacetic acid[5]) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.[4][6]

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Formate[1][3] |

| Mobile Phase B | Acetonitrile or Methanol[1][3] |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Mebendazole: To be determined by direct infusionthis compound: To be determined by direct infusion |

| Collision Energy | Optimized for each transition |

| Ion Source Temp. | 500 °C |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. For Mebendazole, a potential transition is m/z 296 -> 264.[7]

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[8] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99[9] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)[8] |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term)[8] |

Data Presentation

The following tables summarize representative quantitative data for the analysis of Mebendazole.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Mebendazole | 1 - 500 | ≥ 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |

| Low QC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium QC | 50 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High QC | 400 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | > 85 | 90-110 |

| Medium QC | 50 | > 85 | 90-110 |

| High QC | 400 | > 85 | 90-110 |

Visualizations

Caption: Workflow for the quantification of Mebendazole in plasma.

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. extranet.who.int [extranet.who.int]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

Application Notes and Protocols for the Use of Mebendazole-d8 in Pharmacokinetic Studies of Mebendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebendazole is a broad-spectrum benzimidazole anthelmintic agent effective against a range of nematode infections.[1] Beyond its antiparasitic activity, Mebendazole has garnered significant interest for its potential as a repurposed oncologic drug, exhibiting anticancer properties in various cancer cell lines.[2] Accurate characterization of its pharmacokinetic (PK) profile is crucial for both optimizing anthelmintic therapies and exploring its efficacy in oncology.

Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices over time. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively corrects for matrix effects and variations in sample processing and instrument response. Mebendazole-d8, a deuterated analog of Mebendazole, serves as an ideal internal standard for these studies due to its chemical and physical similarity to the analyte, ensuring co-elution during chromatography and similar ionization efficiency, while being distinguishable by its mass.

These application notes provide a comprehensive protocol for the use of this compound in pharmacokinetic studies of Mebendazole in human plasma. The detailed methodologies for sample preparation, LC-MS/MS analysis, and a template for a human pharmacokinetic study are outlined to facilitate accurate and reproducible results.

Mechanism of Action of Mebendazole

Mebendazole's primary mechanism of action as an anthelmintic is the inhibition of tubulin polymerization in parasitic worms.[3] By binding to the colchicine-binding site of β-tubulin, it disrupts the formation of microtubules, which are essential for cellular processes such as glucose uptake and intracellular transport. This leads to energy depletion, immobilization, and eventual death of the parasite.[3]

In the context of oncology, Mebendazole's anticancer effects are also linked to its tubulin-disrupting properties, leading to mitotic arrest and apoptosis in cancer cells.[2] Additionally, Mebendazole has been shown to modulate several key signaling pathways involved in cancer progression, including the Girdin-mediated AKT/IKKα/β/NF-κB, JAK2-STAT3, and MEK-ERK pathways.

Figure 1: Mebendazole's primary mechanism of action.

Figure 2: Mebendazole's impact on anticancer signaling pathways.

Bioanalytical Method for Mebendazole in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Mebendazole in human plasma using this compound as an internal standard. The method is based on liquid-liquid extraction followed by analysis with a triple quadrupole mass spectrometer.

1. Materials and Reagents

-

Mebendazole analytical standard

-

This compound (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, ethyl acetate, and n-hexane

-

Formic acid and ammonium formate

-

Ultrapure water

-

Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mebendazole and this compound in a suitable solvent such as DMSO or methanol.

-

Working Solutions: Prepare serial dilutions of the Mebendazole stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile/water at an appropriate concentration.

3. Sample Preparation (Liquid-Liquid Extraction)

Figure 3: Liquid-liquid extraction workflow.

Protocol:

-

To a polypropylene tube, add 200 µL of human plasma (blank, calibration standard, QC, or study sample).

-

Spike with the this compound internal standard working solution and vortex briefly.

-

Add an alkaline solution (e.g., 50 µL of 1M NaOH) to the plasma sample and vortex.

-

Add 1 mL of ethyl acetate, vortex vigorously for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water |

| Mobile Phase B | Methanol |

| Gradient Elution | Start with a higher percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, and then re-equilibrate. A typical gradient might run over 5-10 minutes. |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

5. Mass Spectrometric Parameters

The following MRM transitions are based on published data for Mebendazole and a deuterated analogue.[4] The specific transitions for this compound should be optimized by infusing a standard solution into the mass spectrometer. The precursor ion for this compound is expected to be m/z 304.1 due to the addition of 8 daltons to the molecular weight of Mebendazole (295.29 g/mol ). The product ions are likely to be similar to those of Mebendazole.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mebendazole | 296.1 | 264.1 | 31 |

| 105.0 | 49 | ||

| This compound | 304.1 (Expected) | To be determined | To be determined |

Note: The MRM parameters for this compound need to be experimentally determined but are anticipated to be similar to Mebendazole.

6. Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below, with example acceptance criteria.

| Validation Parameter | Typical Acceptance Criteria | Example Data (from similar methods)[4] |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.999 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 0.07 - 0.2 µg/kg (ng/g) |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 86 - 101% Recovery |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) for both intra- and inter-day precision | Intra-day CV: 3.4 - 11.2% Inter-day CV: 4.2 - 10.7% |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources | No interferences observed |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% | Not explicitly reported, but corrected by IS |

| Stability | Analyte concentrations should be within ±15% of the initial concentration under various storage and handling conditions | - |

Protocol for a Human Pharmacokinetic Study of Mebendazole

This protocol provides a general framework for a single-dose, open-label pharmacokinetic study of Mebendazole in healthy adult volunteers.

1. Study Design

-

Design: Single-dose, two-way crossover study.

-

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.

-

Dose: A single oral dose of Mebendazole (e.g., 500 mg tablet).

-

Washout Period: A washout period of at least 7 days between study periods.

2. Study Procedures

-

Informed Consent: Obtain written informed consent from all subjects before any study-related procedures.

-

Screening: Screen subjects for eligibility based on inclusion and exclusion criteria (medical history, physical examination, clinical laboratory tests).

-

Dosing: Administer a single oral dose of Mebendazole with a standardized volume of water. The effect of food on Mebendazole absorption is significant, so the study should be conducted under either fasted or fed conditions, which should be consistent for all subjects.

-

Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

3. Blood Sampling Schedule

A typical blood sampling schedule for a Mebendazole pharmacokinetic study is as follows:

-

Pre-dose (0 hours)

-

0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

4. Sample Handling and Storage

-

Centrifuge blood samples to separate plasma within 30 minutes of collection.

-

Transfer the plasma into labeled polypropylene tubes.

-

Store plasma samples at -20°C or -80°C until analysis.

5. Pharmacokinetic Analysis

-

Analyze plasma samples for Mebendazole concentrations using the validated LC-MS/MS method described above.

-

Calculate the following pharmacokinetic parameters using non-compartmental analysis:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

-

AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)

-

t1/2 (Elimination half-life)

-

CL/F (Apparent total body clearance)

-

Vd/F (Apparent volume of distribution)

-

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of Mebendazole in human plasma. This enables the accurate determination of key pharmacokinetic parameters, which is essential for the clinical development and therapeutic optimization of Mebendazole for both its established anthelmintic indications and its emerging potential in oncology. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse | PLOS One [journals.plos.org]

Bioanalytical Method Validation for Mebendazole in Human Plasma Using Mebendazole-d8 as an Internal Standard by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebendazole (MBZ) is a broad-spectrum benzimidazole anthelmintic agent used for the treatment of various parasitic worm infections.[1] Accurate quantification of Mebendazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] This application note details a robust and validated bioanalytical method for the determination of Mebendazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Mebendazole-d8, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[4]

The described method is highly selective and sensitive for the quantification of Mebendazole, adhering to the principles of international regulatory guidelines for bioanalytical method validation.[2]

Experimental

Materials and Reagents

-

Analytes: Mebendazole (Purity ≥98%), this compound (≥99% deuterated forms)[5]

-

Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ethyl acetate (HPLC grade), Water (Milli-Q or equivalent).

-

Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm).[3]

Liquid Chromatography Conditions

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate in Water[2][3] |

| Mobile Phase B | Acetonitrile or Methanol[2][3] |

| Flow Rate | 0.6 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C[3] |

| Gradient Elution | Optimized for separation of Mebendazole and this compound from matrix components. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2] |

| Ion Spray Voltage | 5500 V[3] |

| Source Temperature | 550 °C[3] |

| Curtain Gas | 35 psi[3] |

| Collision Gas | 8 psi[3] |

| Ion Source Gas 1 | 50 psi[3] |

| Ion Source Gas 2 | 50 psi[3] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mebendazole | 296.1 | 264.0 | Optimized |

| Mebendazole | 296.1 | 104.8 | Optimized |

| This compound | 304.3 | 272.2 | Optimized |

| This compound | 304.3 | 109.8 | Optimized |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for Mebendazole corresponds to its molecular weight of 295.3 g/mol plus a proton ([M+H]+).[6] this compound has a formula weight of 303.3 g/mol .[5]

Protocols

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mebendazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Mebendazole stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Calibration Curve and Quality Control Sample Preparation

-

Calibration Standards: Spike appropriate volumes of the Mebendazole working standard solutions into blank human plasma to obtain calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

-

Add 1 mL of ethyl acetate to each tube.[2]

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the initial mobile phase composition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Bioanalytical Method Validation Summary

The method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL | Met |

| LLOQ | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 12% |

| Intra-day Accuracy (%Bias) | ± 15% (± 20% for LLOQ) | -8% to 9% |

| Inter-day Accuracy (%Bias) | ± 15% (± 20% for LLOQ) | -10% to 7% |

| Recovery (%) | Consistent and reproducible | 85 - 95% |

| Matrix Effect | IS-normalized factor within acceptable limits | No significant matrix effect observed |

| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | %Change within ±15% | Stable under all tested conditions |

Diagrams

Caption: Experimental workflow for the bioanalytical method.

Conclusion

The developed and validated LC-MS/MS method for the quantification of Mebendazole in human plasma using this compound as an internal standard is specific, accurate, precise, and robust. This method is suitable for the analysis of clinical and non-clinical samples to support pharmacokinetic and other drug development studies of Mebendazole.

References

- 1. researchgate.net [researchgate.net]

- 2. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Mebendazole Analysis Using Mebendazole-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebendazole (MBZ) is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of parasitic worm infections. Accurate quantification of Mebendazole in various biological matrices is crucial for pharmacokinetic, residue analysis, and drug development studies. The use of a stable isotope-labeled internal standard, such as Mebendazole-d8, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing, leading to improved accuracy and precision.

These application notes provide detailed protocols for sample preparation of Mebendazole in biological matrices for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using this compound as an internal standard. The methodologies described include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Mebendazole analysis. While these studies may not have used this compound specifically, the performance metrics are indicative of what can be achieved with a deuterated internal standard.

Table 1: LC-MS/MS Method Performance for Mebendazole Analysis

| Parameter | Pork Muscle[1][2] | Chicken Muscle[1][2] | Horse Muscle[1][2] | Poultry Muscle[3] | Aquaculture Water[4] | Aquaculture Sediment[4] |

| Linearity Range | 5-90 µg/kg | 5-90 µg/kg | 5-90 µg/kg | 0.15-150 µg/kg | 0.2-20 µg/L | 0.2-20 µg/L |

| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.9990 | >0.998 | >0.998 |

| Limit of Detection (LOD) | 0.07 µg/kg | 0.07 µg/kg | 0.07 µg/kg | 0.04-0.30 µg/kg | 1.0-2.0 ng/L | 0.05-0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.2 µg/kg | 0.2 µg/kg | 0.2 µg/kg | 0.12-0.80 µg/kg | 2.0-5.0 ng/L | 0.1-0.2 µg/kg |

| Average Recovery (%) | Not Reported | Not Reported | Not Reported | 86.77-96.94% | 85.6-105% | 85.6-105% |

| Intra-day RSD (%) | Not Reported | Not Reported | Not Reported | 1.75-4.99% | 3.4-9.3% | 3.4-9.3% |

| Inter-day RSD (%) | Not Reported | Not Reported | Not Reported | 2.54-5.52% | Not Reported | Not Reported |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Mebendazole in Animal Tissue

This protocol is adapted from a method for the analysis of Mebendazole and its metabolites in pork, chicken, and horse muscle.[1][2]

Materials:

-

Homogenized tissue sample (e.g., muscle)

-

This compound internal standard working solution

-

Ethyl acetate

-

50% Potassium hydroxide solution

-

0.1 mol/L Hydrochloric acid solution

-

n-Hexane (for optional defatting step)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Weigh 2.0 g (± 0.02 g) of the homogenized tissue sample into a 50 mL centrifuge tube.

-

Spike the sample with an appropriate volume of this compound internal standard working solution.

-

Add 0.5 mL of 50% potassium hydroxide solution to make the mixture alkaline.

-

Add 8 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Sonicate for 5 minutes.

-

Centrifuge at 8000 x g for 8 minutes at 4°C.

-

Transfer the supernatant (ethyl acetate layer) to a clean centrifuge tube.

-

Repeat the extraction (steps 4-8) with another 8 mL of ethyl acetate and combine the supernatants.

-

(Optional defatting step) Add 2 mL of n-hexane, vortex, and discard the upper hexane layer.

-

Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Mebendazole in Water and Sediment

This protocol is based on a method for the determination of Mebendazole and its metabolites in aquaculture water and sediment.[4]

Materials:

-

Water or sediment sample

-

This compound internal standard working solution

-

Ethyl acetate

-

Mixed-mode Cation Exchange (MCX) SPE cartridges

-

Methanol

-

5% Ammoniated methanol

-

0.1% Formic acid in water

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure for Water Samples:

-

Measure 100 mL of the water sample and spike with this compound internal standard.

-

Condition the MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 5 mL of 5% ammoniated methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Procedure for Sediment Samples:

-

Weigh 2.0 g of the sediment sample into a 50 mL centrifuge tube.

-

Spike with this compound internal standard.

-

Add 10 mL of ethyl acetate and vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction and combine the supernatants.

-

Evaporate the extract to dryness and redissolve the residue in 1 mL of methanol and 9 mL of 0.1% formic acid in water.

-

Proceed with the SPE cleanup as described for water samples (steps 2-8).

Protocol 3: Protein Precipitation for Mebendazole in Plasma

This is a general protein precipitation protocol suitable for plasma samples.

Materials:

-

Plasma sample

-

This compound internal standard working solution

-

Acetonitrile (ACN) or Methanol (MeOH)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Spike with an appropriate volume of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or vial.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

Visualizations

Liquid-Liquid Extraction (LLE) Workflow

Caption: Liquid-Liquid Extraction workflow for Mebendazole analysis.

Solid-Phase Extraction (SPE) Workflow

Caption: Solid-Phase Extraction workflow for Mebendazole analysis.

Protein Precipitation Workflow

Caption: Protein Precipitation workflow for Mebendazole analysis.

References

- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Mebendazole and Its Metabolites in Aquaculture Environments by Solid Phase Extraction and Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry [fxcsxb.com]

Application Notes and Protocols for the Use of Mebendazole-d8 in Preclinical Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Mebendazole-d8 as an internal standard in preclinical drug metabolism and pharmacokinetic (DMPK) studies of Mebendazole. The inclusion of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte in complex biological matrices by compensating for variability during sample processing and analysis.

Introduction to Mebendazole and its Metabolism